Physical properties and melting point of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
Physical properties and melting point of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data, offers insights based on structurally analogous compounds, and presents conceptual protocols to guide laboratory work. Given the specificity of this molecule, direct experimental data is sparse; therefore, this guide employs a comparative approach, leveraging data from closely related chemical entities to provide robust estimations and a foundational understanding.
Introduction: A Niche Building Block in Medicinal Chemistry
2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound. Its structure, featuring an aniline-derived core substituted with a bromine atom, a nitrile group, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of complex organic molecules. Such scaffolds are of significant interest in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability and binding affinity, the nitrile and amino groups offer versatile handles for further chemical modification, and the bromine atom provides a site for cross-coupling reactions.[1][2]
This guide navigates the available information to present a detailed profile of this compound, emphasizing experimental integrity and providing a practical framework for its use in research and development.
Core Compound Identification
The subject of this guide is the specific chemical entity identified as follows:
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IUPAC Name: 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
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CAS Number: 133013-30-6[1]
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Molecular Formula: C₈H₄BrF₃N₂
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Molecular Weight: 265.03 g/mol
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Canonical SMILES: C1=C(C(=C(C=C1C(F)(F)F)Br)N)C#N
The unique arrangement of substituents on the benzene ring dictates its reactivity and physical properties.
Caption: 2D structure of 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.
Physicochemical Properties: A Comparative Analysis
Directly measured physical properties for CAS 133013-30-6 are not widely published. To provide a functional profile, the following table summarizes key data from structurally similar benzonitriles. This comparative approach allows for informed estimations.
Disclaimer: The data below is for analogous compounds and should be used for estimation purposes only. Experimental verification for 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 133013-30-6) is strongly recommended.
| Property | 2-Amino-3-(trifluoromethyl)benzonitrile[3][4] | 2-Bromo-5-(trifluoromethyl)benzonitrile[5][6] | 2-Amino-3-bromo-5-nitrobenzonitrile[7] | 2-Amino-6-(trifluoromethyl)benzonitrile[2] |
| CAS Number | 58458-14-3 | 1483-55-2 | 17601-94-4 | Not specified |
| Formula | C₈H₅F₃N₂ | C₈H₃BrF₃N | C₇H₄BrN₃O₂ | C₈H₅F₃N₂ |
| MW ( g/mol ) | 186.13 | 250.01 | 242.03 | 186.14 |
| Melting Point (°C) | 72 | 54.2 | 180-185 | 65-70 |
| Boiling Point (°C) | 263.9 ± 40.0 at 760 mmHg | 214 - 269 | Not available | Not available |
| Physical Form | Solid | Solid | Yellow powder | Flakes, powder, or crystals |
| Solubility | Not specified | Water: 1.17e-3 g/L (predicted) | Not specified | Insoluble in water; Soluble in DMSO, Methanol |
| Density (g/cm³) | 1.4 ± 0.1 | 1.64 | 1.88 | ~1.33 |
Expert Insights: Based on the comparative data, 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is expected to be a solid at room temperature with a melting point likely falling between that of its bromo- (54.2°C) and nitro- (180-185°C) analogs. The presence of both amino and bromo groups suggests a melting point potentially in the range of 70-100°C. Its solubility is predicted to be low in water but good in organic solvents like dimethyl sulfoxide (DMSO) and methanol, a common characteristic for substituted benzonitriles.[2]
Spectroscopic Profile (Predicted)
While specific spectra for this compound are not publicly available, a predictive analysis based on its functional groups provides a valuable guide for characterization.[8]
¹H NMR:
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Aromatic Region (7.0-8.5 ppm): Two doublets are expected for the two aromatic protons, showing coupling to each other. The electron-withdrawing trifluoromethyl and nitrile groups, along with the bromine atom, will shift these protons downfield.
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Amine Protons (4.0-6.0 ppm): A broad singlet corresponding to the two -NH₂ protons is anticipated. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR:
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Aromatic Carbons (110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrile group will be significantly deshielded.
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Nitrile Carbon (115-125 ppm): A characteristic signal for the -C≡N carbon.
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Trifluoromethyl Carbon (120-130 ppm): A quartet due to coupling with the three fluorine atoms.
IR Spectroscopy:
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N-H Stretch (3300-3500 cm⁻¹): Two characteristic sharp peaks for the primary amine.
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C≡N Stretch (~2230 cm⁻¹): A strong, sharp absorption for the nitrile group.[8]
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C-F Stretch (1000-1350 cm⁻¹): Strong absorptions characteristic of the trifluoromethyl group.
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Aromatic C=C Stretch (1450-1600 cm⁻¹): Multiple bands typical for the benzene ring.[8]
Mass Spectrometry (MS):
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Molecular Ion Peak [M]⁺: The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 264 and an M+2 peak at m/z 266 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Safety, Handling, and Storage
GHS Hazard Statements (Predicted):
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H302: Harmful if swallowed.[4]
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H312: Harmful in contact with skin.[4]
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H332: Harmful if inhaled.[4]
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H335: May cause respiratory irritation.[5]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9]
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Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[9]
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Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][11]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12]
Conceptual Synthesis and Experimental Workflow
A validated synthesis protocol for 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile is not published in the available literature. However, a logical synthetic route can be conceptualized based on established organic chemistry principles, providing a framework for laboratory investigation. A plausible retrosynthetic analysis suggests that the target molecule can be prepared from a substituted aniline precursor.
Conceptual Protocol: Bromination of an Aniline Precursor
This protocol outlines a potential method starting from 2-Amino-5-(trifluoromethyl)benzonitrile. The key step is the regioselective bromination at the ortho- position to the amino group, which is a strong activating group.
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Reactant Preparation: Dissolve 2-Amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath to control the reaction's exothermicity and improve selectivity.
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Brominating Agent Addition: Slowly add a solution of a brominating agent, such as N-Bromosuccinimide (NBS) (1.0-1.1 eq), dissolved in the same solvent, dropwise to the cooled aniline solution. The ortho- position to the strongly activating amino group is the most likely site for electrophilic substitution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, 2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile.
Caption: Conceptual workflow for the synthesis of the target compound.
Conclusion
2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 133013-30-6) is a specialized chemical intermediate with significant potential in synthetic chemistry. While direct experimental data on its physical properties, including its melting point, is limited, a robust profile can be inferred through a comparative analysis of its structural analogs. It is predicted to be a solid with low aqueous solubility and handling requirements consistent with other hazardous aromatic amines. The conceptual synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers and professionals to incorporate this valuable building block into their development programs, with the strong recommendation that all predicted properties be validated experimentally.
References
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PubChem. 2-Bromo-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]
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PubChem. 2-Amino-3-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]
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CAS Common Chemistry. Dibutyltin dilaurate. [Link]
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Laibo Chem. 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile. [Link]
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Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
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EPA. 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE Properties. [Link]
- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
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Fisher Scientific. 2-Amino-3-bromo-5-nitrobenzonitrile, 97%, Thermo Scientific. [Link]
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SIELC Technologies. Benzonitrile, 2-amino-3-bromo-5-nitro-. [Link]
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